N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry. With a molecular formula of C25H29N3O2 and a molecular weight of approximately 403.526 g/mol, this compound is characterized by its complex structure, which includes a quinoline moiety known for its biological activity. The compound is primarily utilized in research settings, particularly in studies related to antimicrobial and antitumor properties.
N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide falls under the classification of organic compounds, specifically as an amide derivative due to the presence of the acetamide functional group. Its structural components suggest potential classifications within pharmacological categories focusing on antitumor and antimicrobial activities.
The synthesis of N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, catalysts, and conditions (e.g., temperature, solvents) are critical for optimizing yield and purity during synthesis but require further exploration in specialized literature.
The molecular structure of N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide can be represented using various chemical notation systems:
This notation provides a clear depiction of the compound's connectivity and stereochemistry.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C25H29N3O2 |
Molecular Weight | 403.526 g/mol |
InChI Key | QMEJNBVOJMUSHG-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=C(C=CC(=C4)C)C)C=C2 |
N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (e.g., pH, temperature, solvent choice) are crucial for understanding the reactivity profile of this compound.
The mechanism of action for N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is linked to its interaction with biological targets:
Data supporting these mechanisms typically come from biological assays and structural biology studies that elucidate interactions at the molecular level .
Currently available data on the physical properties of N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide indicate:
Property | Value |
---|---|
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Solubility | Not Available |
Chemical properties include reactivity patterns based on functional groups present in the molecule. These properties dictate how the compound interacts with other substances under various conditions.
N-(3,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yloxy)acetamide has potential applications in several scientific domains:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0